molecular formula C10H10N2S2 B048463 N-(1,3-Benzothiazol-2-yl)-N-methylethanethioamide CAS No. 118215-10-4

N-(1,3-Benzothiazol-2-yl)-N-methylethanethioamide

Cat. No.: B048463
CAS No.: 118215-10-4
M. Wt: 222.3 g/mol
InChI Key: JFZIBYIZULCJIG-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-N-methylethanethioamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzothiazol-2-yl)-N-methylethanethioamide typically involves the reaction of 2-aminobenzothiazole with various reagents. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide (DMF) solvent . The reaction conditions are relatively mild, allowing for high yields of the desired product.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar reagents and conditions as laboratory methods. The scalability of these reactions makes them suitable for industrial applications, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzothiazol-2-yl)-N-methylethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1,3-Benzothiazol-2-yl)-N-methylethanethioamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-Benzothiazol-2-yl)-N-methylethanethioamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may interfere with bacterial cell wall synthesis, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-Benzothiazol-2-yl)-N-methylethanethioamide is unique due to its specific structure, which allows it to interact with different molecular targets compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-methylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c1-7(13)12(2)10-11-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZIBYIZULCJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)N(C)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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